![molecular formula C11H13ClN2 B2934807 [3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine CAS No. 2287272-05-1](/img/structure/B2934807.png)
[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine, also known as BTCP, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a member of the class of compounds known as hydrazines, which have been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. In
作用機序
The mechanism of action of [3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. Studies have shown that [3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine can inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. In addition, [3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been shown to modulate the activity of various signaling pathways, including the MAPK and NF-κB pathways.
Biochemical and Physiological Effects:
[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been shown to possess a wide range of biochemical and physiological effects. Studies have demonstrated its ability to induce apoptosis, or programmed cell death, in cancer cells. In addition, [3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. Furthermore, [3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been shown to possess antimicrobial activity, with studies demonstrating its ability to inhibit the growth of various bacteria and fungi.
実験室実験の利点と制限
One advantage of using [3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. In addition, [3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, one limitation of using [3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for [3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine research. One area of interest is the development of [3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine-based therapies for cancer and inflammation. In addition, further studies are needed to fully understand the mechanism of action of [3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine and its potential applications in other areas, such as antimicrobial therapy. Furthermore, studies are needed to evaluate the safety and toxicity of [3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine in various animal models and human subjects. Overall, [3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine is a promising compound with potential therapeutic applications, and further research is needed to fully explore its potential.
合成法
[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine can be synthesized using a variety of methods, including the reaction of 3-chlorobenzhydryl chloride with bicyclo[1.1.1]pentan-1-amine, followed by the addition of hydrazine hydrate. Alternatively, [3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine can be synthesized by the reaction of 3-chlorobenzhydryl chloride with bicyclo[1.1.1]pentan-1-one, followed by the addition of hydrazine hydrate.
科学的研究の応用
[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor activity, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. In addition, [3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been shown to possess anti-inflammatory properties, with studies demonstrating its ability to reduce inflammation in animal models of arthritis. Furthermore, [3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been shown to possess antimicrobial activity, with studies demonstrating its ability to inhibit the growth of various bacteria and fungi.
特性
IUPAC Name |
[3-(3-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2/c12-9-3-1-2-8(4-9)10-5-11(6-10,7-10)14-13/h1-4,14H,5-7,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTFQFLFQXEJGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)NN)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-Ethylbenzyl)amino]-2-oxoethyl 4-chlorobenzoate](/img/structure/B2934727.png)
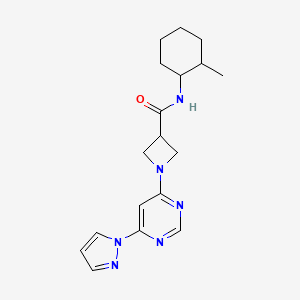
![2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2934729.png)
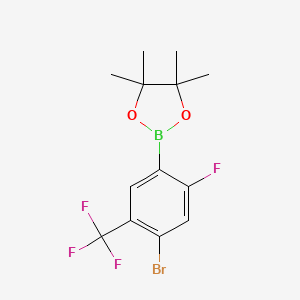
![ethyl 4-[(1,3-dimethyl-7-octyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2934731.png)
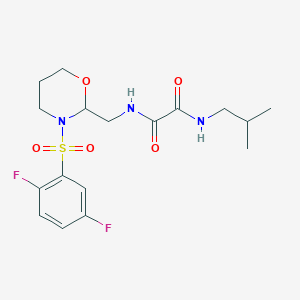
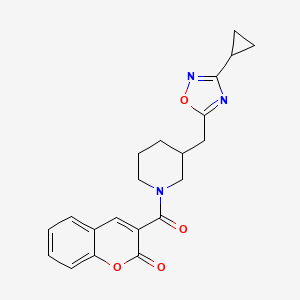
![5-amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B2934735.png)
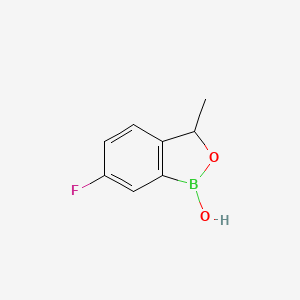
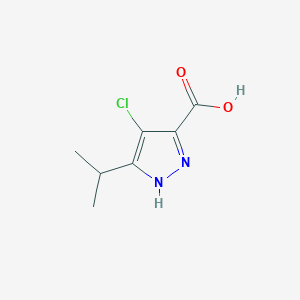
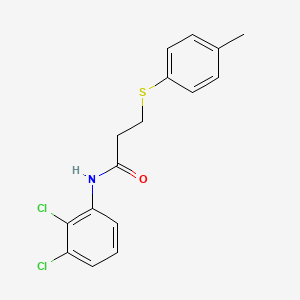
![Benzo[d][1,3]dioxol-5-ylmethyl 4-(morpholinosulfonyl)benzoate](/img/structure/B2934744.png)